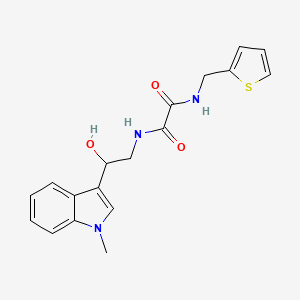

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a hydroxyethyl-indole moiety at the N1 position and a thiophen-2-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21-11-14(13-6-2-3-7-15(13)21)16(22)10-20-18(24)17(23)19-9-12-5-4-8-25-12/h2-8,11,16,22H,9-10H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGQYUXBVCSTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiophene intermediates, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include oxalyl chloride, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The indole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or thiophene rings, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Possible use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Flavor Chemistry

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-ylethyl group (N2).

- 16.099) and used to reduce monosodium glutamate (MSG) in food products .

- Metabolism: No significant inhibition of CYP enzymes (e.g., <50% inhibition at 10 µM), suggesting favorable metabolic stability .

- Comparison : Unlike S336, the target compound replaces methoxybenzyl and pyridyl groups with indole and thiophene, which may alter flavor potency or metabolic pathways.

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Similar to S336 but with 2,3-dimethoxybenzyl at N1.

- Comparison : The target compound’s indole and thiophene groups could reduce CYP inhibition compared to S5456, though experimental validation is needed.

Antiviral and Pharmacologically Active Oxalamides

BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)

- Structure : Contains a halogenated aryl group (N1) and a complex indenyl-guanidine moiety (N2).

- Applications: Functions as a CD4-mimetic compound with antiviral activity, enhancing vaccine efficacy against immunodeficiency viruses .

- Comparison : The target compound lacks the guanidine and indenyl groups, suggesting divergent applications (e.g., flavor vs. antiviral).

Antimicrobial Oxalamides (GMC Series)

GMC-1 to GMC-5 ()

- Structure : Feature isoindoline-1,3-dione cores with halogenated or methoxy-phenyl groups.

- Comparison : The target compound lacks the cyclic imide core, which is critical for antimicrobial activity in GMC derivatives. Its thiophene group may instead modulate electronic properties for flavor or receptor binding.

Key Structural and Functional Insights

- Electronic Effects : Thiophene (electron-rich) and indole (π-π stacking capability) in the target compound may enhance binding to taste receptors (e.g., T1R1/T1R3) compared to methoxy or pyridyl groups in S336 .

- Metabolic Stability : The absence of pyridyl groups (linked to CYP inhibition in S5456) may reduce metabolic risks .

- Synthetic Challenges : Hydroxy and indole groups may necessitate specialized protecting strategies, unlike methoxy or ethoxy derivatives .

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that exhibits significant biological activity due to its unique structural features, which include an indole moiety and an oxalamide linkage. This article explores the compound's biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, studies have shown that derivatives of indole and oxalamide can effectively inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuropharmacological Effects

This compound has been investigated for its potential as a serotonin receptor agonist , particularly targeting the 5-HT1D receptor. This receptor is implicated in mood regulation and anxiety responses. The binding affinity of this compound to serotonin receptors suggests possible applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Activity

The compound's thiophene component may enhance its antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies could further elucidate its effectiveness against specific pathogens.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting potent antitumor activity.

Case Study 2: Neuropharmacological Assessment

In a pharmacological assessment, the compound was administered to rodents to evaluate its effects on anxiety-like behavior. The results showed that the compound significantly reduced anxiety levels, corroborating its potential as a therapeutic agent for anxiety disorders.

Summary of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Antitumor | Inhibits tumor growth in various cancer cell lines | Cancer therapy |

| Neuropharmacological | Acts as a serotonin receptor agonist | Treatment of depression and anxiety disorders |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Antibiotic development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.